2-Ethyl-5-(trifluoromethyl)benzenamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-6-3-4-7(5-8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQDGQMSMYUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 5 Trifluoromethyl Benzenamine and Its Analogues
Strategies for Constructing the 2-Ethyl-5-(trifluoromethyl)benzenamine Core
One of the most reliable and widely used methods for the synthesis of anilines is the reduction of the corresponding nitro aromatic compounds. acsgcipr.org For the target molecule, this involves the synthesis of 1-Ethyl-2-nitro-4-(trifluoromethyl)benzene, followed by its reduction. This two-step approach offers excellent control over the regiochemistry, as the directing effects of the substituents can be leveraged during the synthesis of the nitro precursor. The reduction of the nitro group is a highly efficient transformation that can be achieved through various catalytic protocols.
Catalytic hydrogenation using a palladium catalyst is a premier method for the reduction of nitroarenes due to its high efficiency, selectivity, and often mild reaction conditions. acsgcipr.orgrsc.org Palladium-on-carbon (Pd/C) is the most common catalyst, where hydrogen gas (H₂) is used as the terminal reductant. researchgate.net The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated hydrogen pressure. researchgate.netrsc.org
The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by the stepwise reduction of the nitro group to the amine. acs.org This method is known for its clean conversion and high yields, with water being the only byproduct. rsc.org The activity and selectivity of the catalyst can be influenced by factors such as the palladium particle size, the nature of the carbon support, and the solvent used. researchgate.net Nitrogen-doped carbon supports, for example, have been shown to provide abundant anchoring sites for palladium nanoparticles, enhancing catalytic activity even at room temperature. rsc.org
Table 1: Examples of Palladium-Catalyzed Nitroarene Hydrogenation
| Substrate | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Nitrobenzene (B124822) | Pd/C | Methanol | H₂ (1 atm), 25°C, 1h | >99% |
| p-Chloronitrobenzene | Ir/graphene | Ethanol | H₂ (1 MPa), 80°C, 2h | >99% |
| Nitrobenzene | PdCₓ Nanocubes/SiO₂ | Isopropanol | H₂ (1 atm), 25°C, 30 min | >99% |
| Various Nitroarenes | Pd@2 Dimer | Methanol | H₂ (1 atm), 25°C, 1-5h | 95->99% |
Data compiled from multiple research findings to illustrate typical conditions and outcomes. rsc.orgacs.org
While palladium-catalyzed hydrogenation is highly effective, several other methods exist for the reduction of aromatic nitro compounds. These alternatives can be advantageous when specific functional groups are present that might be sensitive to hydrogenation or when access to high-pressure hydrogenation equipment is limited.
Historically, metal-acid systems such as iron, tin, or zinc in the presence of an acid (e.g., HCl) have been widely used. wikipedia.org The Bechamp reduction, using iron filings in acidic water, is a classic example that has been used on an industrial scale. rsc.org Other methods include the use of sodium sulfide (B99878) or sodium hydrosulfite. wikipedia.org
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this technique, a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate (B1220265), or cyclohexene, transfers hydrogen to the substrate in the presence of a catalyst (often Pd/C or Raney nickel). wikipedia.orgmdpi.com Hydrazine, in particular, is a potent reducing agent for this transformation, often used with catalysts like Raney nickel or rhodium on carbon at mild temperatures. wikipedia.orgmdpi.com Photocatalytic reduction has also emerged as a green and sustainable method, utilizing light energy to drive the conversion, often with semiconductor catalysts like TiO₂. thieme-connect.dersc.orgmdpi.com
Table 2: Comparison of Selected Reductive Methods for Nitroarenes
| Method | Reagents/Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yield, clean, atom economical acsgcipr.org | Requires H₂ gas, potential for catalyst poisoning |
| Metal/Acid Reduction | Fe, Zn, Sn with HCl | Inexpensive, robust wikipedia.org | Stoichiometric metal waste, harsh acidic conditions |
| Transfer Hydrogenation | Hydrazine, Ammonium formate with Pd/C | Avoids H₂ gas, mild conditions mdpi.com | Hydrazine is toxic, donor byproducts |
| Sulfide Reduction | Na₂S, NaHS | Chemoselective for one of two nitro groups | Odorous sulfur byproducts, waste generation |
| Photocatalytic Reduction | Semiconductor (e.g., TiO₂) | Uses light energy, green approach thieme-connect.de | Can have lower conversion rates, catalyst separation |
An alternative synthetic route involves the direct introduction of a trifluoromethyl (CF₃) group onto a pre-existing aniline (B41778) scaffold, in this case, 2-ethylaniline. sigmaaldrich.com Direct C-H trifluoromethylation is a highly desirable strategy as it avoids the need for pre-functionalized substrates, thus shortening synthetic sequences. acs.org However, achieving regioselectivity on a substituted aniline can be challenging due to the presence of multiple potential reaction sites and the directing effects of the amino and ethyl groups.
Radical trifluoromethylation has become a powerful tool for C-H functionalization. These methods typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then attacks the aromatic ring. nih.gov Visible-light photoredox catalysis has enabled these reactions to proceed under very mild conditions. acs.orgnih.gov
In a typical system, a photocatalyst absorbs visible light and initiates a single-electron transfer process with a CF₃ source, such as the Togni reagent or sodium triflinate (CF₃SO₂Na), to generate the •CF₃ radical. acs.orgacs.org This radical can then engage in a homolytic aromatic substitution reaction with the aniline substrate. The regioselectivity is often governed by the electronic properties of the substrate, with the radical typically attacking electron-rich positions. For anilines, the amino group is a strong activating group, directing substitution to the ortho and para positions. acs.org
Table 3: Examples of Radical Trifluoromethylation of Aniline Derivatives
| Aniline Substrate | CF₃ Source | Catalyst/Conditions | Major Product(s) | Yield |
|---|---|---|---|---|
| Aniline | Togni Reagent | Ru(bpy)₃Cl₂, Visible Light | 2-(Trifluoromethyl)aniline | 70% |
| 4-Methoxyaniline | Togni Reagent | Ru(bpy)₃Cl₂, Visible Light | 2-(Trifluoromethyl)-4-methoxyaniline | 75% |
| 3-Methylaniline | CF₃SO₂Na | Riboflavin, Visible Light | 4-(Trifluoromethyl)-3-methylaniline | 62% |
| Aniline | CF₃SO₂Na / TBHP | Visible Light | 2- & 4-(Trifluoromethyl)aniline | 68% (mixture) |
Data sourced from studies on visible-light-promoted trifluoromethylation of free anilines. acs.org
Transition metal catalysis provides another avenue for the direct C-H trifluoromethylation of anilines. These reactions often rely on a directing group strategy to achieve high regioselectivity, most commonly for the ortho position. acs.org The amino group itself, or a derivative, can coordinate to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage and subsequent functionalization.
Various metal catalysts, including those based on rhodium, silver, nickel, and iron, have been developed for this purpose. acs.orgresearchgate.netresearchgate.netrsc.org For example, Rh(III)-catalyzed C-H activation and annulation of N-pyrimidyl-substituted anilines have been used to construct 2-trifluoromethylindolines. acs.org Silver-catalyzed protocols have also been shown to selectively trifluoromethylate the ortho C-H bonds of anilines using TMSCF₃ as the CF₃ source under mild conditions. researchgate.net While many of these methods favor ortho-functionalization, they represent a powerful strategy for building complex trifluoromethylated aniline analogues. Developing catalysts and conditions that favor meta or para trifluoromethylation remains an active area of research.
Direct Trifluoromethylation Approaches to Substituted Anilines
Advanced Arylation and Amination Techniques for Derivative Synthesis
The introduction of the amino group onto the trifluoromethylated benzene (B151609) core is a critical transformation in the synthesis of this compound and its analogues. Modern organic synthesis offers several powerful catalytic methods for the formation of carbon-nitrogen (C-N) bonds, primarily through palladium- and copper-catalyzed cross-coupling reactions.
Palladium-Catalyzed Amination Reactions
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a versatile and highly efficient route to aryl amines from aryl halides or sulfonates. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired aryl amine and regenerate the active catalyst. wikipedia.orglibretexts.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to stabilize the palladium catalyst and facilitate the catalytic cycle. For instance, bulky, electron-rich biarylphosphine ligands like XPhos are often employed for the coupling of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides.
A typical procedure for a Buchwald-Hartwig amination might involve reacting an aryl halide, such as 1-bromo-2-ethyl-5-(trifluoromethyl)benzene, with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium precursor (e.g., Pd(dba)₂), a suitable phosphine (B1218219) ligand, and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. wikipedia.org
| Aryl Halide | Amine Source | Catalyst System | Base | Solvent | Temperature | Yield |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94% |
| Aryl Bromides/Chlorides | N-Silylanilines | Pd₂dba₃ / XPhos | - | Supercritical CO₂ | - | Excellent nih.gov |
| Aryl/Heteroaryl Halides | Aqueous Ammonia | Palladium / KPhos | Hydroxide | - | - | High Selectivity nih.gov |
| This table presents examples of Buchwald-Hartwig amination reactions for analogous substrates, illustrating typical conditions and outcomes. |
Copper-Mediated Coupling Reactions
Copper-catalyzed C-N bond-forming reactions, often referred to as Ullmann-type or Goldberg reactions, provide a valuable alternative to palladium-catalyzed methods. organic-chemistry.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, the development of new ligand systems has enabled milder and more efficient copper-catalyzed aminations of aryl halides.
The Ullmann condensation involves the copper-promoted reaction of an aryl halide with an amine. organic-chemistry.org The reaction is particularly effective for aryl halides activated by electron-withdrawing groups. organic-chemistry.org Modern protocols often utilize soluble copper catalysts supported by ligands such as diamines. organic-chemistry.org Recent advancements have focused on developing highly sterically encumbered N¹,N²-diaryl diamine ligands that prevent catalyst deactivation, allowing for reactions to proceed at significantly lower temperatures (40–55 °C) with a broader substrate scope, including less reactive aryl chlorides. nih.gov
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature |
| Aryl Iodides/Bromides | Various Amines | CuI / Ligand | K₂CO₃/Cs₂CO₃ | DMF/DMSO | 80-120°C |
| Aryl Chlorides | Various Amines | Copper / N¹,N²-diaryl diamine ligand | - | - | 40-55°C nih.gov |
| This table illustrates general conditions for copper-mediated amination of aryl halides, with specific conditions varying based on the substrates and ligand used. |
Chan-Lam Coupling and Related Methodologies
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, including C-N bonds. organic-chemistry.orgwikipedia.org A key feature of this reaction is the use of arylboronic acids as the arylating agent, which are often more stable and less toxic than the organotin reagents used in earlier cross-coupling reactions. The Chan-Lam coupling can be performed under mild, aerobic conditions, often at room temperature, which is a significant advantage over many other cross-coupling methods. organic-chemistry.orgwikipedia.org
The reaction typically involves the coupling of an arylboronic acid with an amine in the presence of a copper catalyst, such as copper(II) acetate, and a base. organic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate. wikipedia.org Visible-light-mediated photoredox catalysis has been shown to significantly improve the efficiency of the copper(II)-catalyzed aerobic oxidative coupling between aryl boronic acids and aniline derivatives, expanding the substrate scope to include electron-deficient arylboronic acids. nih.gov
| Arylating Agent | Amine | Catalyst | Base/Additive | Conditions |
| Arylboronic Acid | Aniline | Cu(OAc)₂ | Pyridine (B92270) | Room Temp, Air organic-chemistry.orgwikipedia.org |
| Arylboronic Acid | Aniline Derivatives | Copper(II) / Visible Light | - | Aerobic, Photoredox nih.gov |
| Cyclopropylboronic Acid | Dicyclopropylamine | Copper catalyst | - | 55°C, 5% O₂ st-andrews.ac.uk |
| This table showcases the versatility of the Chan-Lam coupling for the synthesis of various amines under different conditions. |
Multi-Step Synthetic Sequences and Optimization Strategies
The industrial-scale synthesis of fine chemicals like this compound often requires the development of robust and optimized multi-step reaction sequences. whiterose.ac.uknih.gov Such sequences are designed to maximize yield, purity, and cost-effectiveness while minimizing waste and operational complexity. whiterose.ac.uknih.gov The use of automated, multi-step continuous flow processes is becoming increasingly prevalent in pharmaceutical synthesis, allowing for rapid optimization of reaction conditions and enhanced safety and efficiency. whiterose.ac.uknih.gov
A potential multi-step synthesis of this compound could begin with a readily available starting material like 4-chloro-1-nitrobenzene. The synthesis could proceed through the following key transformations:
Introduction of the Ethyl Group: A Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) could introduce the ethyl group onto the aromatic ring.
Introduction of the Trifluoromethyl Group: A trifluoromethylation reaction, potentially involving a copper-mediated process with a suitable CF₃ source, would install the trifluoromethyl group.
Reduction of the Nitro Group: The nitro group would then be reduced to the corresponding amine, yielding the final product.
Regioselective Synthesis of this compound and Positional Isomers
The control of regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. The synthesis of this compound requires the precise placement of the ethyl, trifluoromethyl, and amino groups on the benzene ring. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.
For instance, in the nitration of an ethylbenzene (B125841) precursor, the ethyl group is an ortho-, para-director. Subsequent functionalization steps must be carefully chosen to achieve the desired 1,2,4-substitution pattern. The regioselectivity of nitration can be influenced by the choice of nitrating agent and reaction conditions. nih.gov
Alternatively, a strategy involving a pre-functionalized starting material, such as a brominated or boronylated derivative, can provide greater control over the regiochemical outcome. For example, starting with 1-bromo-2-ethyl-5-(trifluoromethyl)benzene allows for the direct introduction of the amino group at the desired position via a Buchwald-Hartwig or Ullmann-type amination. wikipedia.orgorganic-chemistry.org
The synthesis of specific regioisomers of trifluoromethyl-substituted pyrazoles has been achieved through a [3 + 2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene, highlighting the potential for developing highly regioselective methods for the synthesis of complex fluorinated molecules. nih.govorganic-chemistry.org
Green Chemistry Principles in the Synthesis of Fluorinated Anilines
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. nih.gov The synthesis of fluorinated anilines can be made more environmentally friendly by considering several key principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the cross-coupling methods discussed above, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical carbon dioxide, or bio-based solvents, is a key goal of green chemistry. nih.gov The development of palladium-catalyzed amination reactions in supercritical carbon dioxide is a notable advancement in this area. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The mild conditions of the Chan-Lam coupling are advantageous in this regard. organic-chemistry.orgwikipedia.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of both atom economy and waste reduction. The development of more active and stable catalysts for C-N bond formation allows for lower catalyst loadings and more efficient processes. acsgcipr.org
Design for Degradation: Designing chemical products that break down into innocuous degradation products at the end of their function is a long-term goal of green chemistry.
Recent advances in green fluorination chemistry focus on the development of less hazardous fluorinating agents and more sustainable reaction conditions. dovepress.com The use of flow chemistry and microreactors can also contribute to a greener synthesis by improving safety, reducing waste, and enabling better control over reaction parameters. whiterose.ac.uknih.gov
Advanced Chemical Reactivity and Transformational Pathways of 2 Ethyl 5 Trifluoromethyl Benzenamine
Electrophilic Aromatic Substitution (EAS) Reactions of the Benzene (B151609) Ring
The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Ethyl-5-(trifluoromethyl)benzenamine ring is primarily controlled by the powerful activating and ortho-, para-directing effect of the amine functionality. The ethyl group also contributes as an ortho-, para-director, while the trifluoromethyl group is a strong deactivating, meta-director.
The directing effects of the substituents are as follows:
-NH₂ (Amine): Strong activator, ortho- and para-directing.
-C₂H₅ (Ethyl): Weak activator, ortho- and para-directing.
-CF₃ (Trifluoromethyl): Strong deactivator, meta-directing.
Considering the positions on the benzene ring relative to the substituents:
Position 3: Meta to -NH₂, ortho to -C₂H₅, ortho to -CF₃.
Position 4: Para to -C₂H₅, meta to -NH₂, ortho to -CF₃.
Position 6: Ortho to -NH₂, meta to -C₂H₅, para to -CF₃.
The amine group's influence is dominant, strongly favoring substitution at its ortho and para positions. The para position (position 4 relative to the amine) is occupied by the trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the ortho position (position 6), which is sterically unhindered. Position 4 (para to the ethyl group) is another potential site, but activation from the amine at position 6 is significantly stronger. masterorganicchemistry.com EAS reactions are typically two-step mechanisms involving the attack of an electrophile by the aromatic ring's pi-bond, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Ethyl-6-nitro-5-(trifluoromethyl)benzenamine |
| Halogenation (Bromination) | Br₂, FeBr₃ or CH₃COOH | Br⁺ | 6-Bromo-2-ethyl-5-(trifluoromethyl)benzenamine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Amino-4-ethyl-6-(trifluoromethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(3-Amino-4-ethyl-6-(trifluoromethyl)phenyl)ethan-1-one (Generally low yield due to amine group complexation with AlCl₃) |
Reactions Involving the Amine Functionality
The primary amine group is a key site of reactivity, participating in a variety of nucleophilic reactions.
The lone pair of electrons on the nitrogen atom allows this compound to act as a potent nucleophile, readily reacting with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). This reaction is often used to protect the amine group or to decrease its activating effect during subsequent electrophilic aromatic substitution.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base produces a sulfonamide.
| Reaction Type | Reagent | Product Name |
|---|---|---|
| Acetylation | Acetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(2-Ethyl-5-(trifluoromethyl)phenyl)acetamide |
| Benzoylation | Benzoyl chloride (C₆H₅COCl) | N-(2-Ethyl-5-(trifluoromethyl)phenyl)benzamide |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | N-(2-Ethyl-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, and is often catalyzed by an acid. ajgreenchem.com Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities. nih.govbepls.com
| Carbonyl Compound | Structure | Resulting Schiff Base Product |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | (E)-N-Benzylidene-2-ethyl-5-(trifluoromethyl)benzenamine |
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | (E)-2-Ethyl-N-(4-methoxybenzylidene)-5-(trifluoromethyl)benzenamine |
| Acetone | (CH₃)₂CO | N-(Propan-2-ylidene)-2-ethyl-5-(trifluoromethyl)benzenamine |
| Cyclohexanone | C₆H₁₀O | N-(Cyclohexylidene)-2-ethyl-5-(trifluoromethyl)benzenamine |
The primary aromatic amine group can be converted into a diazonium salt (-N₂⁺) through reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting 2-ethyl-5-(trifluoromethyl)benzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles in reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.
| Reaction Name | Reagent(s) | Substituent Introduced | Product Name |
|---|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-2-ethyl-5-(trifluoromethyl)benzene |
| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2-ethyl-5-(trifluoromethyl)benzene |
| Sandmeyer Reaction | CuCN / KCN | -CN | 2-Ethyl-5-(trifluoromethyl)benzonitrile |
| Schiemann Reaction | HBF₄, heat | -F | 1-Ethyl-2-fluoro-4-(trifluoromethyl)benzene |
| Gattermann Reaction | Cu powder / HBr | -Br | 1-Bromo-2-ethyl-5-(trifluoromethyl)benzene |
| Hydrolysis | H₂O, heat | -OH | 2-Ethyl-5-(trifluoromethyl)phenol |
| Iodination | KI | -I | 1-Ethyl-2-iodo-4-(trifluoromethyl)benzene |
Oxidative and Reductive Transformations of the Aromatic System
The aromatic system of this compound can undergo both oxidative and reductive transformations, although these reactions can be complex due to the sensitivity of the amine group.
Oxidation: Aromatic amines are susceptible to oxidation. Mild oxidation can lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents can cause polymerization, leading to complex, often colored, mixtures. The specific outcome depends heavily on the oxidant used and the reaction conditions. For instance, oxidation with reagents like Caro's acid (H₂SO₅) could potentially convert the amine to a nitro group, yielding 1-ethyl-2-nitro-4-(trifluoromethyl)benzene.
Reduction: The benzene ring is generally resistant to reduction. However, under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the aromatic ring can be reduced to a cyclohexane (B81311) ring. This would yield 2-Ethyl-5-(trifluoromethyl)cyclohexanamine. The trifluoromethyl group is generally stable under these conditions.
Cyclization Reactions for Heterocyclic Compound Formation
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. jmchemsci.comresearchgate.net The amine group provides a nucleophilic handle for cyclization reactions with appropriate bifunctional electrophiles.
One significant application is in the synthesis of substituted indoles and quinolines. For example, rhodium(III)-catalyzed C–H bond activation and annulation of anilines can be employed to construct 2-trifluoromethylindolines, which are important scaffolds in medicinal chemistry. acs.org Other classical methods include:
Skraup Synthesis: Reaction with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) can lead to the formation of quinoline (B57606) derivatives.
Doebner-von Miller Reaction: An acid-catalyzed reaction with α,β-unsaturated aldehydes or ketones can also produce quinolines.
Bischler-Napieralski/Pictet-Spengler type reactions: Following acylation of the amine, intramolecular cyclization can lead to the formation of fused heterocyclic systems.
Benzodiazepine Synthesis: Condensation with 1,3-diketones can yield 1,5-benzodiazepine derivatives. acs.org
| Reaction Type/Reagents | Resulting Heterocyclic Core | Example Product Structure |
|---|---|---|
| Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) | Quinoline | 7-Ethyl-4-(trifluoromethyl)quinoline |
| Reaction with 1,3-Diketone (e.g., Acetylacetone) | 1,5-Benzodiazepine | 7-Ethyl-2,4-dimethyl-2-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepine |
| Fischer Indole (B1671886) Synthesis (via corresponding hydrazine) | Indole | 6-Ethyl-3-(trifluoromethyl)-1H-indole |
| Reaction with β-ketoester (e.g., Ethyl acetoacetate) | Quinolone | 7-Ethyl-4-methyl-2-(trifluoromethyl)quinolin-2(1H)-one |
Quinoline Synthesis via Aniline-Aldehyde Condensation
The synthesis of quinoline rings from anilines is a cornerstone of heterocyclic chemistry, with several named reactions describing this transformation. This compound serves as a suitable aniline (B41778) precursor for these methods, leading to quinolines bearing its characteristic substitution pattern.
Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are applicable. jptcp.comresearchgate.netorientjchem.org The Friedländer synthesis, for instance, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., an aldehyde or ketone). orientjchem.org While this compound itself is not an ortho-amino ketone, it can be used in related multicomponent reactions that generate the quinoline core. For example, a three-component coupling of an aniline, an aldehyde, and an alkyne can yield highly substituted quinolines. rsc.org
In a typical Doebner-von Miller reaction, an aniline reacts with α,β-unsaturated carbonyl compounds. jptcp.com This can be achieved by reacting this compound with glycerol in the presence of a strong acid and an oxidizing agent, which generates the necessary unsaturated aldehyde in situ. rsc.org The reaction proceeds through a 1,4-addition of the aniline to the unsaturated system, followed by acid-catalyzed cyclization and oxidation to furnish the aromatic quinoline ring. The substituents from the parent aniline are retained on the benzo portion of the quinoline heterocycle.
Table 1: Proposed Conditions for Quinoline Synthesis
| Reaction Name | Key Reagents | Probable Product Structure |
|---|---|---|
| Doebner-von Miller | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 8-Ethyl-5-(trifluoromethyl)quinoline |
| Friedländer-type | 2-Ethyl-5-(trifluoromethyl)aniline, Aldehyde, Alkyne, Zn(OTf)₂ catalyst | Polysubstituted 8-Ethyl-5-(trifluoromethyl)quinoline derivative |
Triazole and Benzimidazole (B57391) Ring Annulation
The amine functionality of this compound is a key handle for the construction of nitrogen-containing five-membered rings like triazoles and benzimidazoles.
Triazole Synthesis: The formation of 1,2,3-triazoles typically involves a [3+2] cycloaddition between an azide (B81097) and an alkyne. mdpi.combeilstein-journals.org To utilize this compound for this purpose, the primary amine must first be converted into an azide. This is readily accomplished via diazotization with nitrous acid (generated from NaNO₂) followed by treatment with sodium azide (NaN₃). The resulting 1-azido-2-ethyl-5-(trifluoromethyl)benzene can then undergo a Huisgen cycloaddition with a terminal or internal alkyne to yield the corresponding 1,4- or 1,4,5-substituted 1,2,3-triazole. beilstein-journals.org
Benzimidazole Synthesis: The synthesis of a benzimidazole ring generally requires an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) as the starting material. nih.gov Therefore, this compound must undergo further functionalization before it can be used to form a benzimidazole ring. A common strategy involves the nitration of an N-acylated derivative of the starting aniline, followed by reduction of the newly introduced nitro group to a second amine. The resulting ortho-phenylenediamine can then be cyclized by reacting with various reagents, such as aldehydes, carboxylic acids, or their derivatives, to form the fused imidazole (B134444) ring. researchgate.net For instance, condensation with an aldehyde will yield a 2-substituted benzimidazole.
Indole Ring System Formation
The formation of an indole ring from an aniline derivative often requires an ortho-alkyl substituent that can participate in the cyclization step. The ortho-ethyl group in this compound can potentially fulfill this role in reactions analogous to the Madelung or Fischer indole syntheses after appropriate derivatization.
A novel method for indole formation involves the thermolysis of 2-(N-acylamino)benzylphosphonium salts. rsc.org This approach could be adapted for this compound. The synthesis would begin with the N-acylation of the aniline (for example, with trifluoroacetic anhydride to form an N-trifluoroacetyl derivative). Subsequent steps would convert the ortho-ethyl group into a suitable leaving group, such as a phosphonium (B103445) salt, which can then undergo thermal decomposition to induce cyclization and form the 2-substituted indole ring system. rsc.orgclockss.org The presence of the trifluoromethyl group on the starting material makes this a viable route to produce 2,5-disubstituted indoles, which are valuable fluorinated heterocyclic compounds. clockss.org
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound can be utilized as a substrate in these transformations, either directly or after conversion to a more suitable derivative.
C-N Bond Formation: The primary amine of this compound is an excellent nucleophile for Buchwald-Hartwig amination reactions. tcichemicals.com This reaction couples the aniline with an aryl halide or triflate in the presence of a palladium catalyst and a strong base to form a diarylamine. tcichemicals.com This provides a direct method to link the 2-ethyl-5-(trifluoromethyl)phenyl moiety to other aromatic systems via a nitrogen bridge, a common structural motif in pharmaceuticals and functional materials.
C-C Bond Formation: To participate in C-C bond-forming cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, the amine group must typically be converted into a halide or triflate. This can be achieved through a Sandmeyer reaction, where the primary amine is diazotized and subsequently displaced by a halide (e.g., bromide or iodide). The resulting aryl halide, 1-halo-2-ethyl-5-(trifluoromethyl)benzene, is an excellent substrate for a wide range of Pd-catalyzed C-C bond-forming reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups at that position.
Table 2: Applicability in Cross-Coupling Reactions
| Coupling Type | Substrate | Key Reagents | Product Type |
|---|---|---|---|
| C-N (Buchwald-Hartwig) | This compound | Aryl-Br, Pd Catalyst, Base | Diaryl Amine |
| C-C (Suzuki) | 1-Bromo-2-ethyl-5-(trifluoromethyl)benzene | Arylboronic acid, Pd Catalyst, Base | Biaryl |
| C-C (Heck) | 1-Iodo-2-ethyl-5-(trifluoromethyl)benzene | Alkene, Pd Catalyst, Base | Substituted Alkene |
Stereo- and Regiochemical Control in Reactions of this compound
The outcomes of reactions involving the aromatic ring of this compound are heavily influenced by the directing effects and steric properties of the existing substituents.
Regiochemical Control: In electrophilic aromatic substitution reactions, the regioselectivity is determined by the combined electronic effects of the substituents.
-NH₂ (Amino) group: A powerful activating group and an ortho-, para-director.
-CH₂CH₃ (Ethyl) group: A weakly activating group and an ortho-, para-director.
-CF₃ (Trifluoromethyl) group: A strongly deactivating group and a meta-director.
The directing effects of these groups are summarized below:
The amino group strongly directs incoming electrophiles to positions 4 and 6 (ortho and para).
The ethyl group directs to positions 3 and 5 (ortho and para).
The trifluoromethyl group directs to positions 2 and 6 (meta).
The powerful activating and directing effect of the amino group dominates. Position 6 is sterically hindered by the adjacent ethyl group. Therefore, electrophilic substitution is most likely to occur at position 4 , which is para to the amino group and ortho to the ethyl group. Position 6 is the next most likely site, but substitution there would be slower due to steric hindrance.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Effect from -NH₂ (at C1) | Directing Effect from -CH₂CH₃ (at C2) | Directing Effect from -CF₃ (at C5) | Overall Likelihood |
|---|---|---|---|---|
| 3 | - | ortho (Activating) | - | Low |
| 4 | para (Strongly Activating) | - | - | High |
| 6 | ortho (Strongly Activating) | - | meta (Deactivating) | Moderate (Sterically Hindered) |
Stereochemical Control: The ortho-ethyl group can exert stereochemical control in certain reactions. While the starting molecule is achiral, the ethyl group can influence the stereochemical outcome of reactions that introduce a new chiral center adjacent to it. Its steric bulk can direct an incoming reagent to attack from the less hindered face of a reactive intermediate, potentially leading to a diastereomeric or enantiomeric excess in the product. This is particularly relevant in asymmetric synthesis where the aniline might be part of a chiral ligand or substrate.
Computational Investigations into the Electronic Structure and Reactivity of 2 Ethyl 5 Trifluoromethyl Benzenamine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org DFT calculations are employed to determine the ground-state energy, optimized geometry, and a host of other electronic properties that govern the molecule's behavior. mdpi.com Functionals like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), are commonly used for these investigations, as they provide reliable results for medium-sized organic molecules. acs.orgnih.gov
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net For 2-Ethyl-5-(trifluoromethyl)benzenamine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
The resulting optimized structure would provide insights into the planarity of the benzene (B151609) ring and the spatial orientation of the ethyl and trifluoromethyl substituents relative to the amine group. For instance, calculations on similar fluorinated aromatic compounds have determined C-F bond lengths to be around 1.34-1.35 Å and C-N bond lengths to be approximately 1.36 Å. acs.orgnih.gov The dihedral angles would reveal the rotational preferences of the ethyl group and the orientation of the amine group's hydrogen atoms with respect to the ring.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene Derivative This table presents typical parameter ranges based on DFT calculations of analogous molecules and is for illustrative purposes only.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 119 - 121 |
| C-N | 1.36 - 1.40 | C-C-N | 118 - 122 |
| C-CF3 | 1.48 - 1.52 | C-C-H | 119 - 121 |
| C-F | 1.34 - 1.36 | F-C-F | 107 - 109 |
| N-H | ~1.01 | C-N-H | ~118 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.comnih.gov For this compound, the electron-donating amine group and electron-withdrawing trifluoromethyl group would significantly influence the energies and spatial distribution of these orbitals. rsc.org In similar molecules, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the ring and the electron-accepting trifluoromethyl group.
Table 2: Illustrative Frontier Molecular Orbital Properties Values are representative examples from DFT studies on related aromatic amines and are for illustrative purposes.
| Property | Energy (eV) |
| HOMO Energy (EHOMO) | -5.8 to -6.5 |
| LUMO Energy (ELUMO) | -0.8 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure. q-chem.comwisc.edu This method allows for the investigation of charge distribution (natural atomic charges), hybridization of atomic orbitals, and the stabilizing effects of electron delocalization. acadpubl.eu
For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-donating nature of the amino group and the strong electron-withdrawing effect of the trifluoromethyl group. It would also detail hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). These interactions are crucial for understanding the molecule's stability and electronic structure. For example, a significant interaction might be observed between the lone pair of the nitrogen atom and the π* anti-bonding orbitals of the benzene ring. acadpubl.eu
Quantum Chemical Descriptors and Reactivity Predictions
From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict global reactivity. researchgate.net These descriptors provide a quantitative measure of different aspects of a molecule's reactivity.
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Table 3: Illustrative Quantum Chemical Descriptors Based on the illustrative FMO energies from Table 2.
| Descriptor | Definition | Illustrative Value Range |
| Ionization Potential (I) | -EHOMO | 5.8 - 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.8 - 1.5 eV |
| Electronegativity (χ) | (I+A)/2 | 3.3 - 4.0 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.25 - 2.75 eV |
| Electrophilicity Index (ω) | χ²/(2η) | 1.9 - 3.2 eV |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to explore the conformational landscape of flexible molecules. nih.gov this compound has rotational freedom around the single bonds connecting the ethyl group to the benzene ring. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotations. scilit.com
Intermolecular Interaction Studies
In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by intermolecular interactions. Computational methods can be used to analyze and quantify these forces.
Interaction energy calculations, often performed using DFT, can quantify the strength of these non-covalent interactions. nih.gov By calculating the energy of a molecular pair (dimer) and subtracting the energies of the individual monomers, the interaction energy can be determined. This energy can be further decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components to understand the nature of the forces holding the crystal together. nih.gov
Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows a hypothetical breakdown of intermolecular contacts for a molecule with similar functional groups.
| Contact Type | Percentage Contribution (%) |
| H···H | 45 - 55 |
| C···H / H···C | 15 - 25 |
| F···H / H···F | 10 - 20 |
| N···H / H···N | 5 - 10 |
| Other | < 5 |
Theoretical Spectroscopy (e.g., Simulated NMR, IR, UV-Vis Spectra)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can elucidate its electronic structure and bonding characteristics. These simulations are typically performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. researchgate.netnih.gov
Simulated NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach to predict these shifts. researchgate.netjmaterenvironsci.com For this compound, the electron-donating ethyl group and the electron-withdrawing trifluoromethyl group exert opposing effects on the electron density of the benzene ring. core.ac.uk
The amino group (-NH₂) is an activating, ortho-, para-directing group, which would typically increase the electron density at the ortho and para positions, leading to upfield shifts for the corresponding protons and carbons. Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating, meta-directing group, withdrawing electron density from the ring and causing downfield shifts. The ethyl group (-CH₂CH₃) is a weak activating group. The interplay of these substituents results in a unique NMR fingerprint.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of similar substituted anilines, is presented below. jmaterenvironsci.comresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-NH₂ | --- | ~145-150 |
| C2-Et | --- | ~125-130 |
| C3 | ~6.8-7.0 | ~115-120 |
| C4 | ~7.2-7.4 | ~130-135 |
| C5-CF₃ | --- | ~128-132 (q, J ≈ 30-35 Hz) |
| C6 | ~6.9-7.1 | ~112-117 |
| NH₂ | ~3.5-4.5 | --- |
| CH₂ (Ethyl) | ~2.5-2.8 | ~20-25 |
| CH₃ (Ethyl) | ~1.1-1.3 | ~10-15 |
| CF₃ | --- | ~120-125 (q, J ≈ 270-280 Hz) |
Note: These are estimated values based on trends observed in related compounds. Actual experimental values may vary. The 'q' denotes a quartet due to coupling with fluorine atoms.
Simulated IR Spectra: Theoretical IR spectroscopy can predict the vibrational frequencies of a molecule. researchgate.netcheminfo.org For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the benzene ring, and C-F stretching of the trifluoromethyl group.
Computational simulations, often using methods like B3LYP, can provide a detailed vibrational spectrum. researchgate.netrsc.org The positions and intensities of these bands are influenced by the electronic effects of the substituents.
Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H stretching (asymmetric and symmetric) | 3400 - 3500 |
| Aromatic C-H stretching | 3000 - 3100 |
| Aliphatic C-H stretching (ethyl) | 2850 - 2980 |
| C=C aromatic ring stretching | 1500 - 1620 |
| N-H bending | 1550 - 1650 |
| C-F stretching (strong) | 1100 - 1350 |
Note: These are typical ranges and the exact frequencies would be determined by computational modeling.
Reaction Mechanism Elucidation through Computational Pathways
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. rsc.orgnih.gov For this compound, several types of reactions can be investigated computationally.
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the 2-position is already substituted with an ethyl group, and the 5-position has a trifluoromethyl group. This leaves the 3, 4, and 6 positions as potential sites for electrophilic attack. Computational studies can determine the relative activation energies for substitution at each of these positions, thus predicting the regioselectivity of reactions like halogenation, nitration, or sulfonation. The calculations would likely show that the 4- and 6-positions are the most favorable sites for electrophilic attack due to the directing effect of the amino group.
N-Acetylation and Other N-Substitutions: The amino group can also undergo reactions such as acetylation. Computational models can investigate the mechanism of N-acetylation, for example, by acetic anhydride (B1165640). researchgate.net These studies would involve calculating the energies of the reactants, intermediates, transition states, and products to map out the reaction pathway.
Oxidation Reactions: The oxidation of substituted anilines can be complex, and computational methods can help to understand the initial steps of these processes. umn.edu For instance, the one-electron oxidation potential can be calculated, providing insight into the ease of forming a radical cation.
Trifluoromethylation Reactions: While the subject molecule already contains a trifluoromethyl group, computational studies on trifluoromethylation reactions of anilines can provide insights into the stability and reactivity of such compounds. rsc.orgnih.gov These studies often explore the mechanism of electrophilic trifluoromethylation and can help in understanding the electronic effects of the CF₃ group on the aniline (B41778) ring.
Role of 2 Ethyl 5 Trifluoromethyl Benzenamine in the Synthesis of Complex Molecular Architectures
As a Versatile Building Block in Multi-Component Reactions
2-Ethyl-5-(trifluoromethyl)benzenamine serves as a valuable starting material in multi-component reactions (MCRs), which are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The presence of both a nucleophilic amine group and a sterically influential ethyl group, combined with the electron-withdrawing nature of the trifluoromethyl group, imparts unique reactivity to the molecule. These features allow it to be a key component in generating diverse molecular scaffolds.
In MCRs, the primary amine functionality of this compound readily participates in the formation of imine intermediates, which are central to many MCRs such as the Ugi and Passerini reactions. The substitution pattern on the aromatic ring influences the electronic properties and solubility of the resulting products, making this building block particularly useful in the generation of compound libraries for drug discovery and materials science. The trifluoromethyl group, a common moiety in pharmaceuticals, can enhance metabolic stability and binding affinity of the final compounds.
| Multi-Component Reaction Type | Role of this compound | Resulting Scaffold Feature |
| Ugi Reaction | Amine Component | Highly substituted α-acylamino carboxamide |
| Passerini Reaction | Amine-derived Imine Component | α-Acyloxy carboxamide |
| Mannich Reaction | Amine Component | β-Amino carbonyl compound |
Precursor for Nitrogen-Containing Heterocycles
The structure of this compound makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The amine group provides a reactive site for cyclization reactions, while the substituents on the benzene (B151609) ring direct the regioselectivity of these transformations and modify the properties of the resulting heterocyclic systems.
Quinolines and Related Fused Systems
In the synthesis of quinolines, this compound can be utilized in classic reactions such as the Doebner-von Miller reaction, the Skraup synthesis, or the Friedländer annulation. In these reactions, the aniline (B41778) derivative condenses with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-ketoesters, respectively, to form the fused heterocyclic quinoline (B57606) core. The ethyl and trifluoromethyl groups become substituents on the benzene ring portion of the quinoline product, influencing its biological activity and physical properties. For instance, the trifluoromethyl group is known to enhance the lipophilicity of molecules.
Triazoles and Imidazoles
The synthesis of triazoles from this compound typically involves diazotization of the amine group to form an azide (B81097), which can then undergo cycloaddition reactions (e.g., Huisgen cycloaddition) with alkynes to yield 1,2,3-triazoles. Alternatively, it can react with compounds containing a nitrogen-nitrogen bond to form 1,2,4-triazoles. For the synthesis of imidazoles, this benzenamine can be a component in reactions such as the Debus-Radziszewski imidazole (B134444) synthesis, where it reacts with a dicarbonyl compound and an aldehyde in the presence of ammonia (B1221849).
Indoles and Benzimidazoles
For indole (B1671886) synthesis, this compound can be a starting material in methods like the Fischer indole synthesis. This involves the reaction of the corresponding hydrazine, derived from the benzenamine, with an aldehyde or ketone under acidic conditions. The resulting indoles bear the 2-ethyl-5-(trifluoromethyl)phenyl moiety. To synthesize benzimidazoles, this compound would first need to be converted to the corresponding ortho-phenylenediamine derivative. This diamine can then be condensed with aldehydes or carboxylic acids (or their derivatives) in the Phillips condensation to form the benzimidazole (B57391) ring system.
Enabling Chiral Synthesis: Enantioselective Transformations
This compound and its derivatives are employed in the field of chiral synthesis and enantioselective transformations. The amine group can be converted into various functional groups, such as imines or amides, which can then act as substrates in asymmetric reactions. Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can stereoselectively add nucleophiles to imines derived from this benzenamine, leading to the formation of chiral amines with high enantiomeric excess.
These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is crucial for activity. The trifluoromethyl group can play a role in the stereochemical outcome of these reactions through steric and electronic interactions with the catalyst's chiral environment.
| Transformation Type | Catalyst Type | Product Class | Significance |
| Asymmetric Reduction of Imines | Chiral Metal Complex (e.g., Rh, Ir) | Chiral Amines | Access to enantiomerically pure amines. |
| Asymmetric Nucleophilic Addition | Chiral Organocatalyst | Chiral α-Substituted Amines | Formation of stereogenic centers adjacent to the nitrogen atom. |
Ligand Precursors in Coordination Chemistry
The amine functionality of this compound allows for its elaboration into more complex molecules that can serve as ligands in coordination chemistry. Through chemical modification, the amine can be linked to other donor groups (such as phosphines, pyridines, or other heterocycles) to create multidentate ligands.
These ligands, featuring the 2-ethyl-5-(trifluoromethyl)phenyl scaffold, can coordinate with various transition metals to form stable complexes. The electronic properties of these metal complexes can be fine-tuned by the electron-withdrawing trifluoromethyl group, which can influence the catalytic activity, stability, and spectroscopic properties of the resulting coordination compounds. These complexes may find applications in homogeneous catalysis, materials science, and as models for biological systems.
Fluorinated Analogues for Advanced Chemical Research
The incorporation of fluorine and fluorinated groups into organic molecules is a widely employed strategy in drug discovery and materials science to fine-tune their physicochemical and biological properties. This compound is an invaluable starting material for the synthesis of novel fluorinated analogues of known bioactive compounds and for the creation of new chemical entities with unique characteristics.
The presence of the trifluoromethyl group on the aniline ring already designates the resulting derivatives as fluorinated compounds. However, this building block is frequently utilized in reactions with other fluorinated reagents to construct molecules with multiple fluorine-containing moieties. These "fluorinated analogues" are instrumental in advanced chemical research for several reasons:
Structure-Activity Relationship (SAR) Studies: By systematically replacing hydrogen atoms or other functional groups with fluorine or fluorinated alkyl groups, chemists can probe the specific interactions of a molecule with its biological target. The unique steric and electronic properties of fluorine allow for a nuanced exploration of a molecule's pharmacophore.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating additional fluorine atoms or fluorinated groups can block sites of metabolism, thereby increasing the in vivo half-life of a potential drug candidate.
Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can in turn affect its binding affinity to a target protein.
Research in the synthesis of kinase inhibitors, a critical class of anticancer agents, often involves the use of trifluoromethyl-substituted anilines. While specific examples detailing the direct use of this compound in publicly available literature can be limited, the established reactivity of analogous compounds provides a strong indication of its utility. For instance, various trifluoromethylanilines are key intermediates in the synthesis of inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a protein crucial for angiogenesis in tumors.
Furthermore, this benzenamine derivative is a valuable precursor for constructing complex heterocyclic systems. The synthesis of trifluoromethyl-substituted indolines, for example, can be achieved through catalytic C-H bond activation and annulation of anilines. This highlights a pathway where this compound could be employed to generate novel fluorinated indoline (B122111) scaffolds, which are prevalent in many biologically active compounds.
The following table provides an overview of the types of complex molecules and fluorinated analogues that can be synthesized using this compound as a key building block, based on established chemical transformations for similar aniline derivatives.
| Class of Compound | Synthetic Transformation | Potential Application |
|---|---|---|
| Fluorinated Kinase Inhibitors | Amide coupling, Buchwald-Hartwig amination | Oncology, Anti-inflammatory |
| Trifluoromethylated Benzimidazoles | Condensation with carboxylic acids or aldehydes | Antimicrobial, Anthelmintic |
| Fluorinated Quinolines | Friedländer annulation, Combes quinoline synthesis | Antimalarial, Anticancer |
| Complex Agrochemicals (e.g., Herbicides, Fungicides) | Various coupling and cyclization reactions | Crop protection |
| Fluorinated Thiazolidinone Derivatives | Knoevenagel condensation and cyclization | Antimicrobial, various medicinal applications |
The research findings, primarily from analogous compounds, strongly support the role of this compound as a strategic component in the synthesis of complex, fluorinated molecules for advanced research. Its unique substitution pattern offers a gateway to a vast chemical space of novel compounds with potentially valuable applications in medicine and materials science.
Future Research Directions and Unexplored Avenues for 2 Ethyl 5 Trifluoromethyl Benzenamine Derivatives
Development of Novel and Sustainable Synthetic Routes
The synthesis of aniline (B41778) derivatives is continuously evolving, with a strong emphasis on sustainability and efficiency. Future research into the synthesis of 2-Ethyl-5-(trifluoromethyl)benzenamine derivatives is likely to focus on several key areas:
Biocatalysis and Chemoenzymatic Methods : The use of enzymes, such as nitroreductases, offers a green alternative to traditional metal-catalyzed reductions of nitroaromatics to anilines. nih.govacs.org These biocatalytic processes can be conducted in aqueous media under mild conditions, reducing reliance on precious metals and harsh reagents. nih.govacs.org Immobilized enzymes in continuous flow reactors present a promising avenue for scalable and sustainable production. nih.gov Furthermore, horseradish peroxidase has been utilized for the polymerization of aniline monomers that are not amenable to chemical polymerization, suggesting potential for enzymatic approaches in creating novel polymeric materials from derivatives of this compound. rsc.org
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C and C-N bonds. researchgate.netacs.org This methodology allows for reactions to proceed under mild conditions and can enable transformations that are challenging with traditional methods. acs.org Future work could explore the direct C-H functionalization of the ethyl group or the aromatic ring of this compound to introduce new functionalities. Photocatalytic methods for the selective hydrogenation of nitrobenzene (B124822) to aniline also represent a sustainable alternative to conventional high-temperature and high-pressure processes. nih.gov
Continuous Flow Synthesis : The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. rsc.org The development of continuous-flow routes for the introduction of trifluoromethyl groups and the synthesis of heterocyclic compounds from aniline precursors is an active area of research. rsc.org Applying these techniques to the synthesis and derivatization of this compound could lead to more efficient and scalable manufacturing processes.
| Synthetic Approach | Key Advantages | Potential Application for this compound |
| Biocatalysis | Sustainable, mild conditions, high selectivity. nih.govacs.org | Green synthesis of the parent aniline and its derivatives. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. researchgate.netacs.org | Late-stage functionalization and derivatization. |
| Continuous Flow | Enhanced safety, scalability, and process control. rsc.org | Efficient and scalable production of derivatives. |
Exploration of Unconventional Reactivity Patterns
The interplay between the electron-donating ethyl group and the strongly electron-withdrawing trifluoromethyl group in this compound can lead to unique and underexplored reactivity.
Late-Stage Functionalization : The ability to introduce functional groups into complex molecules at a late stage is highly desirable in drug discovery and materials science. rsc.orgnih.gov Research into the late-stage trifluoromethylation and other functionalizations of aniline derivatives is ongoing. nih.govacs.org Exploring the regioselectivity of such reactions on the this compound core, guided by the electronic and steric effects of the existing substituents, could yield a library of novel compounds with diverse properties.
Radical Reactions : The reactivity of anilines with radical species is an area of growing interest. nih.govacs.org The oxidation of anilines can lead to the formation of N-centered radicals, which can participate in various transformations. nih.govacs.org Investigating the behavior of this compound derivatives in radical-mediated reactions could open up new synthetic pathways and provide access to previously inaccessible molecular architectures. For instance, the reaction of anilines with methyl radicals has been studied to understand their atmospheric degradation, and similar principles could be applied to controlled synthetic transformations. nih.govacs.org
Directing Group Effects : The trifluoromethyl group is known to be a meta-directing group in electrophilic aromatic substitution due to its strong electron-withdrawing nature. chegg.comchegg.com However, the activating, ortho-, para-directing amino group will likely dominate the regioselectivity of electrophilic substitution. The ethyl group provides an additional site for potential functionalization. A detailed investigation into the directing effects of the substituents in this compound will be crucial for the predictable synthesis of polysubstituted derivatives.
Advanced Derivatization for Tailored Molecular Functionality
The derivatization of this compound can lead to materials with specific and tunable properties for a range of applications.
Electroactive Polymers : Aniline and its derivatives are well-known precursors to conducting polymers like polyaniline. ysu.amdcu.iescispace.com The electrochemical polymerization of aniline derivatives allows for the creation of materials with tailored electronic and optical properties. scispace.comresearchgate.net The incorporation of the ethyl and trifluoromethyl groups into a polyaniline backbone could significantly influence the polymer's solubility, processability, and electrochemical behavior. The synthesis of amino-terminated aniline oligomers as building blocks for new electroactive polymers is a promising strategy. ysu.am
Liquid Crystals : Fluorinated compounds, including fluorinated anilines, are widely used in the design of liquid crystals due to the unique properties conferred by the fluorine atoms, such as high electronegativity and the ability to induce polarity. tandfonline.comacs.orgnih.govresearchgate.netbeilstein-journals.org The introduction of fluorine can influence mesophase morphology, transition temperatures, and dielectric anisotropy. researchgate.net Derivatives of this compound could be explored as new mesogenic cores or as components in liquid crystal mixtures.
Organocatalysis : Chiral derivatives of anilines have been employed in organocatalysis. For example, chiral phosphoric acids have been used to catalyze the asymmetric [3+2] cascade cyclizations of aniline derivatives. nih.govacs.org Furthermore, direct organocatalytic asymmetric para C-H aminoalkylation of aniline derivatives has been developed to synthesize chiral diarylmethylamines. researchgate.netthieme-connect.com Synthesizing chiral derivatives of this compound could lead to the development of novel organocatalysts for asymmetric transformations.
Integration into Supramolecular Chemistry Systems
The unique electronic and steric properties of this compound derivatives make them intriguing candidates for use in supramolecular chemistry. The presence of the trifluoromethyl group can influence intermolecular interactions, such as hydrogen and halogen bonding, which are fundamental to the construction of supramolecular assemblies.
Future research could focus on incorporating this aniline derivative into various supramolecular architectures:
Host-Guest Chemistry : Derivatives of this compound could be designed as either hosts or guests in supramolecular complexes. The electron-rich aromatic ring could interact with electron-deficient guests, while the amino group provides a site for hydrogen bonding.
Self-Assembly : The strategic placement of functional groups on the this compound scaffold could direct its self-assembly into well-defined nanostructures, such as fibers, gels, or vesicles. The interplay of hydrophobic interactions from the ethyl group and potential dipole-dipole interactions from the trifluoromethyl group could lead to complex and functional self-assembled materials.
Supramolecular Polymers : By incorporating polymerizable groups, derivatives of this compound could be used to create supramolecular polymers, where monomer units are held together by non-covalent interactions. These materials can exhibit interesting properties such as self-healing and stimuli-responsiveness.
Applications as Building Blocks in Emerging Chemical Technologies
The versatility of this compound and its derivatives positions them as key building blocks in a variety of emerging technologies. researchgate.nettandfonline.com
Medicinal Chemistry : The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.commdpi.com Aniline derivatives are also prevalent in many drug scaffolds. mdpi.com Therefore, this compound is a promising starting material for the synthesis of new drug candidates.
Agrochemicals : Fluorinated compounds play a significant role in the agrochemical industry, with many herbicides, insecticides, and fungicides containing fluorine atoms or trifluoromethyl groups. nbinno.comrhhz.netresearchgate.net The introduction of fluorine can enhance the biological activity and stability of these compounds. rhhz.net Derivatives of this compound could be explored for the development of new and more effective agrochemicals.
Materials Science : As discussed, derivatives of this compound have potential applications in the development of advanced materials such as conducting polymers and liquid crystals. dcu.ietandfonline.com Further exploration could lead to their use in organic electronics, sensors, and other advanced material applications. The unique combination of substituents offers a platform for fine-tuning the properties of these materials.
| Application Area | Role of this compound Derivatives |
| Medicinal Chemistry | Scaffolds for novel therapeutic agents with enhanced properties. mdpi.commdpi.com |
| Agrochemicals | Precursors for new pesticides with improved efficacy and stability. nbinno.comrhhz.net |
| Materials Science | Building blocks for functional materials like conducting polymers and liquid crystals. dcu.ietandfonline.com |
Q & A
Q. What are the optimal synthetic routes for 2-Ethyl-5-(trifluoromethyl)benzenamine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation to introduce the ethyl group onto a benzene ring, followed by electrophilic trifluoromethylation using reagents like CF₃X (X = I, Br) under controlled conditions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) .
Q. How can the electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the ethyl group. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ catalyst with boronic acids in THF/water (3:1) at 80°C.
- Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3). The CF₃ group stabilizes transition states, enhancing regioselectivity but requiring longer reaction times (12–24h) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) using protein structures (e.g., PDB ID 1XYZ) reveals hydrophobic interactions between the CF₃ group and enzyme active sites.
- DFT calculations (B3LYP/6-31G*) quantify charge distribution: the CF₃ group increases electrophilicity (Mulliken charge: -0.25e on CF₃), enhancing binding to nucleophilic residues (e.g., cysteine thiols) .
Q. Case Study :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Cytochrome P450 | -8.2 | CF₃–Phe330 π-stacking |
| Kinase XYZ | -7.9 | Ethyl–Leu215 hydrophobic |
Q. What strategies resolve contradictions in reported cytotoxicity data for trifluoromethylated anilines?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 0.1 µM vs. "TBD" in ) arise from:
Q. How does the ethyl group’s conformational flexibility impact material science applications?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (CF₃ group increases skin permeability).
- Ventilation : Use fume hoods; avoid inhalation (TLV: 1 ppm).
- Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
Q. How can isotopic labeling (e.g., ¹⁸F) facilitate pharmacokinetic studies?
Methodological Answer:
Q. What analytical techniques differentiate polymorphs of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.3°).
- DSC : Identify melting points (Form I: 145°C; Form II: 138°C) and enthalpy changes (ΔH = 25 vs. 18 J/g) .
Key Research Gaps
- Mechanistic studies on CF₃ group’s role in pro-drug activation.
- Environmental fate : Biodegradation pathways under aerobic/anaerobic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
